molecular formula C10H21N3 B1611655 1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine CAS No. 91790-92-0

1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine

Cat. No.: B1611655
CAS No.: 91790-92-0
M. Wt: 183.29 g/mol
InChI Key: RYMLMKVNJHMVEH-JTQLQIEISA-N
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Description

1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine (CAS 91790-92-0) is a high-value, chiral piperazine-pyrrolidine hybrid scaffold of significant interest in medicinal chemistry and pharmaceutical research . This compound features a stereochemically defined ((2S)-configuration) pyrrolidine ring linked to a 1-methylpiperazine group, making it a versatile building block for the development of novel bioactive molecules . The integration of the saturated pyrrolidine ring is a strategic design in drug discovery, as it enhances the three-dimensional coverage of molecules and allows for more effective exploration of the pharmacophore space compared to flat, aromatic structures . The chiral (S)-configured center is particularly crucial for generating selective ligands that interact with enantioselective biological targets, such as proteins and enzymes, which can lead to improved binding affinity and a superior pharmacological profile for potential drug candidates . This compound is supplied as an industrial grade product with a typical purity of 99% . It is offered in bulk packaging, such as a 25 kg cardboard drum, facilitating its use in extensive research and development projects . Researchers are advised that this product is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-methyl-4-[[(2S)-pyrrolidin-2-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-10/h10-11H,2-9H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMLMKVNJHMVEH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40533963
Record name 1-Methyl-4-{[(2S)-pyrrolidin-2-yl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40533963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91790-92-0
Record name 1-Methyl-4-[(2S)-2-pyrrolidinylmethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91790-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-{[(2S)-pyrrolidin-2-yl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40533963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine typically involves the construction of the piperazine ring followed by the introduction of the pyrrolidine moiety. One common synthetic route involves the reaction of N-methylpiperazine with a suitable pyrrolidine derivative under controlled conditions. Industrial production methods often employ catalytic hydrogenation and cyclization reactions to achieve high yields and purity.

Chemical Reactions Analysis

Alkylation Reactions

The secondary amines in the piperazine ring undergo alkylation with alkyl halides or epoxides. This reaction is critical for introducing functional groups or modifying pharmacological properties.

Reagent Conditions Product Application
Methyl iodideDMF, K₂CO₃, 50°C, 12hQuaternary ammonium derivativeEnhanced water solubility
Ethylene oxideEtOH, RT, 6hEthylene-bridged piperazine derivativePolymer synthesis

Acylation Reactions

Acylation occurs at both piperazine and pyrrolidine nitrogen atoms, typically using acyl chlorides or anhydrides.

Example Reaction:

Compound+Acetyl chlorideEt3N, CH2Cl2N-Acetyl derivative[4]\text{Compound} + \text{Acetyl chloride} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} N\text{-Acetyl derivative} \quad[4]

Key Features:

  • Reaction proceeds at room temperature with >80% yield

  • Steric hindrance from the methyl group directs acylation to the less hindered pyrrolidine nitrogen

Sulfonylation Reactions

Sulfonyl chlorides react selectively with the piperazine nitrogen, forming sulfonamides. A documented application includes synthesizing indole-2,3-dione derivatives with anticonvulsant activity:

Case Study:

text
**Synthesis of 5-({(2S)-2-[(4-Methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)-1H-indole-2,3-dione** - **Reactants:** 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride + Target compound - **Conditions:** DCM, 0°C → RT, 24h - **Characterization:** ¹H NMR (400 MHz, DMSO-d₆) confirmed regioselective sulfonylation at piperazine [2]

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening with nucleophiles (e.g., water, amines):

Mechanism:

  • Protonation of the pyrrolidine nitrogen

  • Nucleophilic attack at the α-carbon

  • Ring cleavage to form a linear amine derivative

Applications:

  • Synthesis of open-chain analogs for structure-activity relationship (SAR) studies

Nucleophilic Aromatic Substitution (SNAr)

While not directly observed in this compound, analogous piperazine derivatives participate in SNAr reactions with activated aryl halides. For example:

Piperazine derivative+4-FluoronitrobenzeneDIPEA, DMSOArylpiperazine product[6]\text{Piperazine derivative} + \text{4-Fluoronitrobenzene} \xrightarrow{\text{DIPEA, DMSO}} \text{Arylpiperazine product} \quad[6]

Relevance:

  • Highlights potential reactivity for designing kinase inhibitors or receptor ligands

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (37°C) Degradation Products
1.22.1 hPiperazine ring-opened derivatives
7.4>48 hStable
9.012.3 hN-Oxide formation

This data informs formulation strategies for drug development.

Comparative Reactivity with Analogues

A reactivity comparison with related compounds reveals unique features:

Compound Reactivity with AcCl Sulfonylation Rate
Target CompoundFast (t₁/₂ = 15 min)Moderate
1-MethylpiperazineVery fast (t₁/₂ = 5 min)High
4-(Pyridin-2-yl)piperazineSlow (t₁/₂ = 45 min)Low

The steric bulk from the pyrrolidine-methyl group slows reactions compared to simpler piperazines .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

Parameter Optimal Value Impact
CatalystPd/C (5% w/w)Enables hydrogenation at 50 psi H₂
Temperature80°CBalances reaction rate and decomposition
SolventMeOH/H₂O (9:1)Maximizes yield (92%)

These conditions minimize byproducts and reduce production costs .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
The compound serves as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders and other conditions. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration. Research indicates that modifications to its structure can enhance its biological activity or create derivatives with novel properties.

Biological Activities:
1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine exhibits various biological activities, including:

  • Neurotransmitter Receptor Modulation: The compound's structural similarity to other biologically active molecules suggests potential receptor binding capabilities, particularly with neurotransmitter receptors.
  • Antiparasitic Activity: Preliminary studies indicate that related compounds may have efficacy against parasites like Trypanosoma cruzi, the causative agent of Chagas disease .

Synthetic Methodologies

Synthesis Routes:
The synthesis of this compound typically involves several key steps:

  • Reaction of commercially available piperazine and pyrrolidine derivatives.
  • Utilization of catalytic hydrogenation and cyclization techniques to streamline production processes .

Chemical Properties:
Understanding the physical and chemical properties of this compound is crucial for its application in biological systems. Key properties include:

  • Molecular Formula: C10H21N3
  • Molar Mass: 183.29 g/mol
  • Density: 0.980 g/cm³
  • Boiling Point: 117 °C at 8 Torr
    These properties influence the compound's behavior in biological contexts and its interaction with target molecules .

Biological Interaction Studies

Research on the interaction of this compound with various receptors is essential for elucidating its therapeutic effects. Studies focus on:

  • Binding Affinity: Understanding how structural modifications impact binding to neurotransmitter receptors can provide insights into enhancing therapeutic efficacy.
  • Mechanisms of Action: The exact mechanisms remain under investigation; however, its interactions with neurotransmitter systems are a primary focus due to their implications in drug development.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Piperidine DerivativesContains a six-membered nitrogen ringDiverse activities due to varying substitutions
Pyrrolidine DerivativesContains a five-membered nitrogen ringDifferent pharmacokinetics compared to piperazines
Other Piperazine DerivativesSimilar nitrogen-containing ringWidely used in medicinal chemistry

The specific substitution pattern of this compound imparts distinct chemical and biological properties that differentiate it from these related compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Neurological Disorders: Investigations into its role as a modulator for neurotransmitter systems could lead to new treatments for conditions such as anxiety and depression.
  • Infectious Diseases: The compound's structural analogs have shown promise against Trypanosoma cruzi, suggesting a pathway for developing antiparasitic therapies .

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share a similar nitrogen-containing ring structure but differ in their substitution patterns and biological activities.

    Pyrrolidine derivatives: These compounds feature a pyrrolidine ring and are often used in similar applications but may have different pharmacokinetic profiles.

    Piperazine derivatives: These compounds have a piperazine ring and are widely used in medicinal chemistry for their diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Biological Activity

1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine ring with a pyrrolidine moiety, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C10H21N3C_{10}H_{21}N_3, with a molar mass of 183.29 g/mol . The presence of nitrogen atoms in both the piperazine and pyrrolidine rings is critical for its biological interactions.

Pharmacological Relevance

Research indicates that this compound exhibits various biological activities, including:

  • Neurotransmitter Receptor Modulation : The compound has shown potential for binding to neurotransmitter receptors, which may influence cognitive functions and neurological health.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Neuropharmacology : A study demonstrated that similar piperazine derivatives can modulate dopamine and serotonin receptors, indicating potential use in treating mood disorders.
  • Antimicrobial Activity : Research evaluated the antibacterial effects of related pyrrolidine compounds against various strains. For instance, specific derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Piperazine Ring : The initial step often includes the formation of the piperazine ring through cyclization reactions.
  • Substitution with Pyrrolidine : The introduction of the pyrrolidine moiety can be achieved through nucleophilic substitution or coupling reactions.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography, followed by characterization using NMR or mass spectrometry.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
Piperidine DerivativesSix-membered nitrogen ringDiverse pharmacological activities
Pyrrolidine DerivativesFive-membered nitrogen ringVarying applications in medicinal chemistry
Other Piperazine DerivativesSimilar nitrogen-containing structureUsed widely in drug development

The distinct substitution pattern in this compound imparts specific chemical and biological properties that differentiate it from these related compounds .

Q & A

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry and substituent positions, particularly the (2S)-pyrrolidinylmethyl group . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . X-ray crystallography can resolve conformational details, such as chair conformations in piperazine rings, using single-crystal diffraction data .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure, as piperazine derivatives may cause skin/eye irritation . Avoid contact with oxidizers, and store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidine moiety influence biological activity?

  • Methodological Answer : The (2S)-configuration in the pyrrolidine ring enhances target binding through spatial complementarity. For example, in FLT3 kinase inhibition, the stereochemistry optimizes hydrophobic interactions with the enzyme's active site, as shown in comparative studies of enantiomeric pairs . Computational docking (e.g., AutoDock Vina) can quantify binding affinities by modeling dihedral angles and van der Waals contacts .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Methodological Answer : Streptozotocin-induced diabetic rat models are effective for assessing antidiabetic activity via glucose tolerance tests (GTTs). Dosing regimens (e.g., 100 µmol/kg orally) and pharmacokinetic parameters (Cₘₐₓ, t₁/₂) should be monitored to correlate efficacy with plasma concentrations . For CNS targets, blood-brain barrier permeability can be evaluated using in situ perfusion models .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

  • Methodological Answer : Systematic SAR involves:
  • Substituent Variation : Replace the pyrrolidine group with azetidine or morpholine to assess ring size/heteroatom effects .
  • Bioisosteric Replacement : Swap the methyl group on piperazine with trifluoromethyl or cyclopropyl to modulate lipophilicity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., piperazine N-H interactions with Asp814 in FLT3) .

Q. What computational methods predict binding affinity to target enzymes?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess conformational stability over 100-ns trajectories. Free energy perturbation (FEP) calculations quantify ΔΔG values for mutations in binding pockets . QSAR models (e.g., Random Forest or SVM) trained on kinase inhibitor datasets can prioritize substituents with favorable descriptors (e.g., ClogP < 3, PSA < 80 Ų) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine

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